molecular formula C22H26N4O2S B2964068 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631854-53-0

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Numéro de catalogue: B2964068
Numéro CAS: 631854-53-0
Poids moléculaire: 410.54
Clé InChI: ITVFMEDENRGAKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused tetracyclic core with a pyrimidine-dione moiety. The structure features a butan-2-ylsulfanyl group at position 2, a pyridin-3-yl substituent at position 5, and two methyl groups at position 6.

Propriétés

IUPAC Name

2-butan-2-ylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-5-12(2)29-21-25-19-18(20(28)26-21)16(13-7-6-8-23-11-13)17-14(24-19)9-22(3,4)10-15(17)27/h6-8,11-12,16H,5,9-10H2,1-4H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFMEDENRGAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 345.54 g/mol
  • IUPAC Name : 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

The presence of a pyridine ring and a tetrahydropyrimidoquinoline moiety suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have suggested that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways.
  • Case Study : A study involving derivatives of pyrimidine showed that they inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest and apoptosis. The specific compound's structural features enhance its binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

Research has indicated that related compounds possess antimicrobial properties:

  • Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects at low concentrations. The presence of the butan-2-ylsulfanyl group is believed to enhance lipophilicity, facilitating membrane penetration .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Mechanism of Action : It could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In vitro studies demonstrated that similar compounds reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS) .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell membranes
Anti-inflammatoryInhibits cytokine production

Case Studies Overview

Study FocusCompound TestedResults
Breast CancerPyrimidine derivativesSignificant growth inhibition
Bacterial InfectionSulfanyl derivativesEffective against S. aureus
InflammationSimilar pyrimidine compoundsReduced cytokine levels

Comparaison Avec Des Composés Similaires

Key Observations :

  • Pyridin-3-yl vs.
  • Sulfanyl Groups : The butan-2-ylsulfanyl group at position 2 (target compound) may confer moderate lipophilicity, balancing solubility and membrane permeability. Shorter sulfanyl chains (e.g., methylsulfanyl in ) reduce steric hindrance .
  • Methyl Groups at Position 8 : The 8,8-dimethyl configuration (common across analogs) likely stabilizes the tetracyclic core via steric protection, as seen in and .

Physicochemical and Spectral Properties

Compound Type Melting Point (°C) IR C=O Stretching (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported ~1700–1712 (inferred) Expected signals: δ 0.8–1.0 (CH3), 2.5–3.5 (CH2, pyrimidine-H), 7.2–8.9 (pyridin-3-yl Ar-H)
5-(2,4-dichlorophenyl)-... () 340 1705, 1661, 1643 δ 0.85–1.00 (CH3), 5.10 (C-H), 7.22–7.30 (Ar-H), 8.98 (NH)
Thiazolo-pyrimidine-dione () 120–122 1712, 1674 δ 3.69–3.77 (OCH3), 6.72–7.85 (Ar-H, thiophene)
Thiazolo-pyrimidine-dione () 105–107 1708, 1680 δ 3.64–3.85 (CH2, pyrimidine-H), 7.18 (Ar-H)

Key Observations :

  • Melting Points: Pyrimidoquinoline-diones (e.g., ) exhibit higher melting points (>300°C) than thiazolo-pyrimidine-diones (~105–122°C), likely due to stronger intermolecular interactions in the fused tetracyclic system .
  • IR Spectra : All compounds show strong C=O stretches between 1661–1712 cm⁻¹, consistent with the pyrimidine-dione core .
  • NMR Trends : Methyl groups (δ 0.8–1.0) and aromatic protons (δ 6.7–8.9) are conserved across analogs, with shifts depending on substituent electronegativity .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence product purity?

  • Methodological Answer: A scalable synthesis protocol can be adapted from pyrimido[4,5-b]quinoline derivatives, such as ultrasound-assisted cyclocondensation using Fe(DS)₃ as a Lewis acid-surfactant catalyst under sonication (40–60°C, 2–4 hours). This method enhances reaction efficiency by 30–40% compared to conventional heating . For intermediates, coupling pentafluorophenyl hydrazine with tetrahydroquinoline-carboxylic acids (as in ) provides a robust framework, where substituent effects on yield are negligible . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (±5°C), and catalyst loading (0.5–2 mol%).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer: Use a multi-technique approach:
  • IR spectroscopy to confirm carbonyl stretches (1705–1708 cm⁻¹ for C=O) and sulfur-related bands .
  • ¹H/¹³C NMR to resolve CH₂/CH₃ groups (δ 1.8–2.4 ppm) and aromatic protons (δ 6.5–6.9 ppm). Assign pyridine protons via coupling patterns .
  • Elemental analysis to validate stoichiometry (e.g., C 64.14%, H 5.10%, N 11.81% for 4b in Table 1) .
    Table 1: Key Spectroscopic Data for Analogous Derivatives
DerivativeIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Elemental Analysis (C/H/N %)
4b (Cl)17051.92–2.24 (m)21.32–169.8764.14/5.10/11.81
4c (Br)17081.89–2.22 (m)21.28–169.8957.01/4.53/10.50
4e (Me)17061.88–2.15 (m)21.19–169.9771.62/6.31/12.53

Q. How can researchers align their study of this compound with existing theoretical frameworks in medicinal or organic chemistry?

  • Methodological Answer: Link the compound’s sulfanyl and pyridine motifs to established theories:
  • QSAR models to predict bioactivity based on substituent electronegativity (e.g., pyridin-3-yl’s π-stacking potential).
  • Hammett constants to quantify electronic effects of the butan-2-ylsulfanyl group on ring reactivity .
  • Retrosynthetic analysis using Corey’s methodology to deconstruct the tetrahydropyrimidoquinoline core .

Q. What are the critical parameters to consider in designing a scalable synthesis protocol?

  • Methodological Answer: Prioritize:
  • Process control : Use factorial design (e.g., 2³ factorial matrix) to optimize variables like temperature (60–100°C), solvent (ethanol/THF), and catalyst type .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Yield tracking : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Q. How do substituents at specific positions influence the compound’s physicochemical properties?

  • Methodological Answer: Substituent effects are position-dependent:
  • Position 5 (pyridin-3-yl) : Enhances solubility in polar solvents (logP reduction by 0.5–1.0 units).
  • Position 2 (butan-2-ylsulfanyl) : Increases steric bulk, reducing crystallization efficiency by 15–20% .
  • 8,8-Dimethyl groups : Improve thermal stability (decomposition temperature >250°C) via steric protection .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data interpretation for derivatives of this compound?

  • Methodological Answer: Address contradictions via:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., CH₂ vs. CH₃ in δ 1.8–2.4 ppm) .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH in pyrimidine) .

Q. How can AI-driven simulation tools optimize reaction pathways for synthesizing novel derivatives?

  • Methodological Answer: Implement:
  • COMSOL Multiphysics : Model heat/mass transfer in reflux conditions to minimize side products .
  • Machine learning (ML) : Train algorithms on existing pyrimidoquinoline datasets to predict optimal catalyst-substrate pairs (e.g., Fe(DS)₃ vs. FeCl₃) .
  • Automated feedback systems : Adjust sonication frequency (20–40 kHz) in real-time based on IR monitoring .

Q. What methodologies are recommended for assessing the compound’s stability under varying environmental conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Forced degradation : Expose to UV light (254 nm, 48 hours), acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂) .
  • HPLC-MS tracking : Quantify degradation products (e.g., sulfoxide formation from butan-2-ylsulfanyl oxidation) .
  • Kinetic modeling : Calculate half-life (t₁/₂) using Arrhenius plots (25–60°C) .

Q. How can computational chemistry models predict the compound’s reactivity in complex biological systems?

  • Methodological Answer: Use:
  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (binding energy < −8 kcal/mol indicates strong inhibition) .
  • MD simulations (GROMACS) : Assess membrane permeability by modeling lipid bilayer interactions over 100-ns trajectories .
  • ADMET prediction (SwissADME) : Estimate oral bioavailability (%F >30) and toxicity (LD₅₀ >500 mg/kg) .

Q. What approaches reconcile conflicting data on substituent effects observed in different synthetic studies?

  • Methodological Answer:
    Apply:
  • Meta-analysis : Pool data from (no yield impact) and (steric effects on purity) to identify context-dependent trends .
  • Controlled replication : Synthesize analogs with systematic substituent variations (e.g., -Cl, -Br, -Me at position 5) under identical conditions .
  • Multivariate regression : Correlate substituent parameters (σ, π) with reaction outcomes (R² >0.85 indicates significance) .

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